N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide
Description
N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide (CAS: 1243022-66-3) is a heterocyclic compound featuring a benzoxazole core fused with a dihydro-oxo moiety and substituted at position 5 with an N,N-dimethylcarboxamide group. Its molecular formula is C₁₀H₁₀N₂O₃, with a molecular weight of 206.2 g/mol and a purity of ≥95% . The compound’s SMILES notation is CN(C)C(=O)c1ccc2oc(=O)[nH]c2c1, and its InChIKey is VEOFEJGMZCGINJ-UHFFFAOYSA-N .
Properties
IUPAC Name |
N,N-dimethyl-2-oxo-3H-1,3-benzoxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-12(2)9(13)6-3-4-8-7(5-6)11-10(14)15-8/h3-5H,1-2H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOFEJGMZCGINJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from α-Bromo Ketones and Phenols
- The benzoxazolone core is often constructed starting from α-bromo ketones. These react with thiazolidinedione (TZD) or similar nucleophiles to form intermediate compounds.
- Intramolecular cyclization under basic conditions in anhydrous tetrahydrofuran (THF) yields the bicyclic benzoxazolone structure.
- Subsequent coupling of this intermediate with appropriate isocyanates, such as 4-phenylbutyl isocyanate, introduces the carboxamide moiety.
- Deprotection and further functional group modifications (e.g., reductive amination, acetylation) allow for the fine-tuning of the molecule's properties.
Pd-Catalyzed Cross-Coupling Reactions
- Boronic esters derived from substituted phenols undergo palladium-catalyzed cross-coupling with bromo-nitrophenols to introduce various substituents at the C(5), C(6), or C(7) positions of the benzoxazolone ring.
- Hydrogenation and intramolecular cyclization using carbonyldiimidazole (CDI) complete the formation of the benzoxazolone core.
- This method is versatile and allows for the introduction of cyclic and heterocyclic groups, expanding the chemical diversity of the final product.
Alternative Synthetic Strategies
- Lithium-halogen exchange followed by nucleophilic addition to ketones can be used to prepare key intermediates when Pd-catalyzed methods face limitations.
- Dehydration and hydrogenation steps finalize the intermediate structures before carboxamide formation.
Industrial Scalability and Stereoselectivity
- The described methods are amenable to industrial scale-up, with stereoselective steps possible when optically pure starting materials and reagents are employed.
- This allows for the production of pure stereoisomeric forms, which is critical for pharmaceutical applications where stereochemistry impacts biological activity.
Summary Table of Preparation Methods
| Step No. | Reaction Type | Key Reagents/Intermediates | Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | α-Bromo ketone reaction | α-Bromo ketone, TZD | Basic, anhydrous THF | Formation of intermediate bicyclic compound |
| 2 | Intramolecular cyclization | Intermediate from step 1 | Basic conditions | Cyclized benzoxazolone core |
| 3 | Coupling with isocyanate | Benzoxazolone intermediate, 4-phenylbutyl isocyanate | Standard coupling conditions | Introduction of carboxamide moiety |
| 4 | Pd-catalyzed cross-coupling | Boronic esters, bromo-nitrophenols, Pd catalyst | Pd-catalysis, hydrogenation | Substituted benzoxazolone derivatives |
| 5 | Lithium-halogen exchange (alt.) | 6-Bromo-3H-1,3-benzoxazol-2-one, ketones | Low temperature, inert atmosphere | Alternative route for functionalization |
| 6 | Dehydration and hydrogenation | Alcohol intermediates | Acidic/basic conditions, H2 | Final intermediate formation |
| 7 | Functional group modifications | Reductive amination, acetylation reagents | Standard organic synthesis | Fine-tuning of compound properties |
Detailed Research Findings
- The lead optimization studies on benzoxazolone carboxamides have demonstrated that modifications at the carboxamide position and ring substituents significantly influence biological activity and pharmacokinetic properties.
- Synthetic intermediates such as compounds labeled 12a , 12b , and 17b have been crucial in developing derivatives with improved oral bioavailability and central nervous system penetration.
- Pd-catalyzed cross-coupling reactions have been instrumental in introducing diverse substituents, enabling structure-activity relationship (SAR) studies to optimize potency and stability.
- Alternative synthetic routes, including lithium-halogen exchange, provide flexibility when traditional Pd-catalyzed methods are less effective.
- The methods allow for the preparation of stereoisomerically pure compounds, enhancing the therapeutic potential of the synthesized molecules.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid (CAS: Not specified)
- Structure : Replaces the benzoxazole oxygen with a benzimidazole NH group and substitutes a carboxylic acid (-COOH) at position 5.
- Molecular Formula : C₈H₆N₂O₃ (MW: 178.15 g/mol).
- Key Differences: The carboxylic acid group enhances hydrogen-bond donor/acceptor capacity compared to the dimethylcarboxamide in the target compound. Increased polarity and aqueous solubility due to the ionizable -COOH group. Applications: Often used in metal-organic frameworks (MOFs) due to strong hydrogen-bonding motifs .
N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide (CAS: Not specified)
- Structure : Features a sulfonamide (-SO₂NH₂) group at position 6 instead of the carboxamide at position 5.
- Key Differences: Sulfonamide groups exhibit stronger hydrogen-bonding capacity (dual donor/acceptor) compared to dimethylcarboxamide. Positional isomerism (5 vs. 6 substitution) alters electronic distribution and steric interactions .
Functional Group Variations
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-2-naphthalenecarboxamide (CAS: 1237-75-8)
- Structure : Combines a benzimidazole core with a naphthalene-carboxamide substituent.
- The hydroxyl group (-OH) on naphthalene adds hydrogen-bond donor capability, enhancing binding affinity in biological systems (e.g., enzyme inhibition) .
4-Aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines
- Structure : Replaces benzoxazole with a dihydrothiazole ring and introduces an imine (-NH) and propenyl group.
- Demonstrated angiotensin II receptor antagonism, suggesting pharmacological relevance compared to the uncharacterized biological activity of the target compound .
Physicochemical Properties Comparison
Biological Activity
N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.
Overview of the Compound
This compound features a benzoxazole ring system with a carboxamide functional group. Its molecular formula is and it is known for its role in various biochemical reactions and interactions with enzymes and proteins.
Target Interactions
This compound has been identified as a potent inhibitor of the BRPF1 bromodomain, which plays a crucial role in the assembly of MYST histone acetyltransferase complexes. By inhibiting this interaction, this compound can modulate gene expression and influence cellular processes .
Biochemical Pathways
The compound influences several biological pathways, including:
- Antiviral Activity : Exhibits potential against viral infections.
- Anti-inflammatory Effects : Modulates inflammatory responses via inhibition of COX enzymes.
- Anticancer Properties : Induces apoptosis in cancer cell lines by affecting pathways related to cell survival and proliferation .
Anticancer Efficacy
Studies have shown that this compound demonstrates cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
These results indicate that the compound has significant potential as an anticancer agent.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit considerable antimicrobial properties. A study highlighted that this compound showed effective inhibition against both bacterial and fungal strains. The compound's mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial growth .
In Vivo Studies
In vivo studies conducted on mice revealed that administration of this compound resulted in a significant reduction in LDL cholesterol levels after four days of treatment with a dosage of 3 mg/kg. This suggests potential applications in managing hyperlipidemia .
Q & A
Q. What are the key synthetic routes for N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide?
The synthesis typically involves multi-step reactions starting with substituted benzoxazole derivatives. Key steps include:
- Condensation reactions : Reacting 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid (precursor) with dimethylamine under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the carboxamide .
- Optimization conditions : Temperature (0–25°C), inert atmosphere (N₂/Ar), and purification via column chromatography using ethyl acetate/hexane gradients .
Table 1 : Example Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | EDC, HOBt, DMF, 0°C | 65–75 |
| 2 | Dimethylamine, RT | 80–85 |
Q. How is the compound characterized structurally?
- Spectroscopic methods :
- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., C5-C6-O1 = 120.5°) for precise stereochemical analysis .
Advanced Research Questions
Q. How do structural modifications impact biological activity?
- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂) at the benzoxazole ring enhances enzyme inhibition (e.g., COX-2) but reduces solubility. Computational docking (AutoDock Vina) predicts binding affinities to active sites .
- Case study : Methyl vs. propyl groups on the oxazepinone moiety alter metabolic stability (t₁/₂: 2h vs. 6h in hepatic microsomes) .
Q. How can contradictory data in enzymatic inhibition studies be resolved?
Discrepancies may arise from:
Q. What computational strategies predict intermolecular interactions?
Q. What methodologies optimize stability under physiological conditions?
Q. How is the compound’s mechanism of action elucidated in cellular models?
- Target identification : Pull-down assays with biotinylated probes isolate binding proteins (e.g., kinases) from cell lysates .
- Pathway analysis : RNA-seq profiling post-treatment reveals downregulation of NF-κB and MAPK pathways in cancer cell lines .
Q. What analytical techniques resolve enantiomeric impurities?
- Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol (90:10) to separate R/S enantiomers (α = 1.2) .
- Circular dichroism (CD) : Peaks at 220–250 nm distinguish enantiomers in solution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
